molecular formula C11H11N3O2 B8549291 Ethyl 3-(1,3,4-triazol-1-yl)benzoate

Ethyl 3-(1,3,4-triazol-1-yl)benzoate

Cat. No.: B8549291
M. Wt: 217.22 g/mol
InChI Key: YNNRKHMNZLLPCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(1,3,4-triazol-1-yl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the 3-position with a 1,3,4-triazole moiety. The triazole ring is a heterocyclic structure known for its diverse applications in medicinal chemistry, agrochemicals, and materials science due to its ability to engage in hydrogen bonding and π-π interactions . This compound’s molecular formula is C₁₁H₁₁N₃O₂, with a molecular weight of 217.22 g/mol (calculated from structural analogs in ).

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

ethyl 3-(1,2,4-triazol-4-yl)benzoate

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)9-4-3-5-10(6-9)14-7-12-13-8-14/h3-8H,2H2,1H3

InChI Key

YNNRKHMNZLLPCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C=NN=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Isomeric Differences

The following compounds are structurally related to Ethyl 3-(1,3,4-triazol-1-yl)benzoate but differ in substitution patterns, heterocycles, or functional groups:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 4-(1H-1,2,4-triazol-1-yl)benzoate 1,2,4-triazole isomer at 4-position 217.22 Used in pharmaceutical research; isomer impacts binding affinity
Methyl 3-(1-methyl-1H-1,2,3-triazol-4-yl)benzoate Methyl ester, 1,2,3-triazole with methyl group 217.22 Intermediate in kinase inhibitor synthesis
Ethyl 3-chloro-4-(1H-pyrazol-1-yl)benzoate Pyrazole ring, chloro substituent 250.68 Agrochemical intermediate; altered electronic effects
MBTB (Methyl 3,5-bis((1H-1,2,4-triazol-1-yl)methyl)benzoate) Bis-triazole ligand ~331.3 (estimated) Metal-catalyzed reaction ligand; enhanced coordination
Ethyl 4-(dimethylamino)benzoate Dimethylamino group at 4-position 193.24 Photoinitiator in resins; higher reactivity vs. triazole analogs

Physicochemical Properties

  • Lipophilicity : Ethyl esters generally increase logP values compared to methyl esters (e.g., Methyl 3-(1-methyl-1H-1,2,3-triazol-4-yl)benzoate vs. This compound), affecting bioavailability .
  • Thermal Stability : Triazole-containing benzoates (e.g., Ethyl 4-(1H-1,2,4-triazol-1-yl)benzoate) exhibit stability up to 200°C, as inferred from Safety Data Sheets of analogs ().

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